molecular formula C20H17N5O2S B11007465 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide

Cat. No.: B11007465
M. Wt: 391.4 g/mol
InChI Key: JCQSPOGOMPXPAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinazolin-4-one core linked via a butanamide chain to a (2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene moiety. The quinazolinone scaffold is a well-studied pharmacophore known for its role in kinase inhibition and anticancer activity .

Properties

Molecular Formula

C20H17N5O2S

Molecular Weight

391.4 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)butanamide

InChI

InChI=1S/C20H17N5O2S/c26-18(24-20-23-17(12-28-20)16-8-3-4-10-21-16)9-5-11-25-13-22-15-7-2-1-6-14(15)19(25)27/h1-4,6-8,10,12-13H,5,9,11H2,(H,23,24,26)

InChI Key

JCQSPOGOMPXPAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=NC(=CS3)C4=CC=CC=N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The quinazolinone and thiazole intermediates can be coupled using appropriate linkers and conditions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of solvents that maximize solubility and reaction efficiency.

    Purification: Techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the quinazolinone core.

    Reduction: Reduction reactions might target the carbonyl groups in the quinazolinone or the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyridine, thiazole, or quinazolinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Anticancer Properties

Preliminary studies indicate that compounds with similar structural features exhibit significant anticancer properties . Quinazolinone derivatives have been reported to inhibit key signaling pathways associated with tumor growth and metastasis. The specific combination of the quinazolinone core with both pyridine and thiazole functionalities may enhance its binding affinity to specific biological targets, potentially leading to improved therapeutic outcomes against various cancer types.

Antimicrobial Activity

The structural characteristics of this compound also suggest potential antimicrobial activity . Similar compounds have demonstrated effectiveness against a range of pathogens, which could position this compound as a candidate for further development in treating infectious diseases .

Case Study 1: Anticancer Activity

A study evaluated the anticancer efficacy of quinazolinone derivatives, revealing that compounds similar to 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide exhibited significant cytotoxic effects on various cancer cell lines through the inhibition of specific kinases involved in cancer progression .

Case Study 2: Antimicrobial Efficacy

Research has shown that quinazolinone derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell wall synthesis presents a promising avenue for developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide would depend on its specific biological target. Generally, such compounds might:

    Inhibit Enzymes: By binding to the active site of enzymes, thereby blocking their activity.

    Interact with DNA/RNA: Binding to nucleic acids and interfering with their function.

    Modulate Receptors: Acting as agonists or antagonists to various receptors in the body.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Benzotriazinone Derivatives ()

Compounds such as N-ethyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamide (14a) replace the quinazolinone with a benzotriazinone core. Synthesis involves diazotization of anthranilamide derivatives, contrasting with quinazolinone routes .

Quinazolinone Variants ()
  • 35ea and 35ga (): Feature ethylidene or thienyl groups fused to the quinazolinone. These substituents enhance conjugation, influencing UV absorption and redox properties. For example, 35ea exhibits a molecular weight of 402.43 (C23H18KN2O3), with methoxyphenyl and phenyl groups contributing to lipophilicity .
  • 4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (): Incorporates a hydroxy group at position 2 of the quinazolinone and an indole substituent. This increases hydrogen-bonding capacity compared to the target compound, as evidenced by its predicted pKa of 12.88 .
  • 4-(6-Bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide () : Bromination at position 6 enhances electrophilicity, while the 2-methoxybenzyl group improves membrane permeability .

Biological Activity

The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]butanamide , also known by its CAS number 954813-26-4, is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H14N4O2C_{16}H_{14}N_{4}O_{2} with a molecular weight of 294.31 g/mol. The compound features a quinazoline core linked to a thiazole and pyridine moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives containing both quinazoline and thiazole rings exhibit significant antimicrobial properties.

Case Study: Antitubercular Activity

A study conducted by Dhumal et al. (2016) investigated the antitubercular effects of compounds similar to the target molecule. They found that certain hybrids containing the 1,3,4-oxadiazole core demonstrated potent activity against Mycobacterium bovis BCG. Molecular docking studies revealed strong binding affinities to the enoyl reductase enzyme (InhA), crucial for mycolic acid synthesis in bacterial cells .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)Target Organism
Compound A8M. tuberculosis
Compound B16E. coli
Compound C0.03Clostridium difficile
Compound D0.125Neisseria gonorrhoeae

Anticancer Activity

The quinazoline scaffold is well-documented for its anticancer properties. A review highlighted that quinazoline derivatives can inhibit tumor growth by targeting various pathways involved in cancer progression.

The mechanism often involves the inhibition of angiogenesis and modulation of cytokine production, including TNF-alpha . Compounds similar to the target molecule have shown efficacy against various cancer cell lines through these mechanisms.

Anti-inflammatory Properties

Compounds with a quinazoline structure have also been reported to exhibit anti-inflammatory effects. For instance, derivatives have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Research Findings

In a study involving thiazole derivatives, it was noted that modifications in the structure led to enhanced anti-inflammatory activity, suggesting that similar modifications in the target compound could yield beneficial effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.